molecular formula C25H28N2O5S B300586 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide

2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide

Katalognummer B300586
Molekulargewicht: 468.6 g/mol
InChI-Schlüssel: XKEKBUGNZGDHGY-XKZIYDEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide, also known as BMT-047, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMT-047 is a thiazolidinedione derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Wirkmechanismus

The mechanism of action of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including NF-κB, mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This compound has been shown to inhibit the activation of NF-κB and MAPK pathways, which are involved in the regulation of inflammation and cell survival. Additionally, this compound has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. This compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide in lab experiments include its relatively simple synthesis, high yields, and wide range of biological activities. Additionally, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research on 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide. One potential direction is to further investigate the mechanism of action of this compound and its interactions with various signaling pathways. Additionally, further studies are needed to evaluate the efficacy of this compound in animal models of various diseases, including cancer, diabetes, and inflammation. Moreover, the development of novel formulations of this compound with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the identification of new derivatives of this compound with improved biological activities may provide new avenues for the development of novel therapeutic agents.

Synthesemethoden

The synthesis of 2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide involves the reaction of 4-sec-butoxy-3-methoxybenzaldehyde with 2,4-thiazolidinedione in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with N-(3,4-dimethylphenyl)acetamide in the presence of triethylamine to yield the final product, this compound. The synthesis of this compound is relatively simple and can be carried out in a few steps with high yields.

Wissenschaftliche Forschungsanwendungen

2-[5-(4-sec-butoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer cells. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway.

Eigenschaften

Molekularformel

C25H28N2O5S

Molekulargewicht

468.6 g/mol

IUPAC-Name

2-[(5Z)-5-[(4-butan-2-yloxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H28N2O5S/c1-6-17(4)32-20-10-8-18(12-21(20)31-5)13-22-24(29)27(25(30)33-22)14-23(28)26-19-9-7-15(2)16(3)11-19/h7-13,17H,6,14H2,1-5H3,(H,26,28)/b22-13-

InChI-Schlüssel

XKEKBUGNZGDHGY-XKZIYDEJSA-N

Isomerische SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OC

SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OC

Kanonische SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.